
2,3-Dibromo-5,6-difluorobenzaldehyde
Overview
Description
2,3-Dibromo-5,6-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H2Br2F2O and its molecular weight is 299.89 g/mol. The purity is usually 95%.
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Biological Activity
2,3-Dibromo-5,6-difluorobenzaldehyde (C₇H₂Br₂F₂O) is an organic compound characterized by its unique arrangement of two bromine and two fluorine atoms attached to a benzaldehyde structure. This configuration significantly influences its chemical behavior and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of this compound includes:
- Functional Groups : Aldehyde (-CHO), bromine (Br), and fluorine (F) substituents.
- Molecular Weight : Approximately 299.90 g/mol.
- Reactivity : The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.
Anticancer Properties
Research indicates that compounds with similar halogenated structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of dibromofluorobenzaldehydes can inhibit cell proliferation in various cancer cell lines. The specific mechanisms include:
- Inhibition of Microtubule Formation : Compounds derived from halogenated benzaldehydes have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Enzymatic Pathways : The interaction with specific enzymes can modulate pathways involved in cancer progression.
Antimicrobial Activity
This compound has been explored for its antibacterial properties:
- Inhibition of Bacterial Growth : Similar compounds have shown potent inhibitory effects against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated minimum inhibitory concentrations (MICs) below 1 μg/mL against strains such as Bacillus subtilis and Staphylococcus aureus .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Halogen Bonding : The presence of bromine and fluorine allows for unique non-covalent interactions that can influence the reactivity and binding affinity towards biomolecules .
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of halogenated benzaldehyde derivatives found that compounds similar to this compound exhibited robust antiproliferative activities against human cancer cell lines. The results indicated that these compounds could induce G2/M cell cycle arrest through microtubule disruption .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of halogenated benzamide derivatives revealed that compounds with structural similarities to this compound displayed significant antimicrobial activity against resistant bacterial strains. The study reported MIC values ranging from 0.25 to 1 μg/mL against Bacillus subtilis .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-2,6-difluorobenzaldehyde | C₇H₄BrF₂O | Contains one bromine and two fluorine atoms |
4-Bromo-2,5-difluorobenzaldehyde | C₇H₄BrF₂O | Variation in bromine placement |
2-Bromo-5-fluorobenzaldehyde | C₇H₅BrF | Fewer halogens; different reactivity |
The comparative analysis highlights that while similar compounds share structural features, the specific arrangement of halogens in this compound enhances its reactivity and biological activity.
Properties
IUPAC Name |
2,3-dibromo-5,6-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F2O/c8-4-1-5(10)7(11)3(2-12)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVOKYWVYDGMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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